6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their diverse biological activities . They are characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives is characterized by a thieno[2,3-d]pyrimidine core. The 4-amine position can be substituted with various groups, which can significantly influence the compound’s biological activity .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-amine derivatives can undergo various chemical reactions depending on the substituents present on the molecule. For example, they can participate in cyclization reactions, condensation reactions, and reactions with isocyanates .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting methodologies for creating compounds with potential biological activities. For instance, Ishikawa and Yamaguchi (1980) describe a method for synthesizing 2-amino-4-phenyl-3, 4-dihydrothieno [2, 3-d] pyrimidine derivatives, exploring the chemical properties and reactions involved in their formation (Ishikawa & Yamaguchi, 1980). Such studies are foundational for understanding the chemical behavior and potential modifications of the core structure for further applications.
Biological Activities and Pharmaceutical Potential
Several studies have been dedicated to evaluating the biological activities of thieno[2,3-d]pyrimidine derivatives, assessing their potential as therapeutic agents. The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, as discussed by Rahmouni et al. (2016), exemplify the exploration of these compounds' pharmacological potentials. Their research suggests that specific derivatives can exhibit significant cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in oncology (Rahmouni et al., 2016).
Material Science and Optoelectronics
The application of thieno[2,3-d]pyrimidine derivatives extends beyond pharmaceuticals into materials science, particularly in the development of compounds with unique optical properties. Hussain et al. (2020) conducted a comparative study between DFT/TDDFT and experimental findings on thiopyrimidine derivatives, revealing their promising applications in nonlinear optics (NLO) and optoelectronic devices. Their research underscores the potential of these compounds in developing new materials for technological applications, particularly in enhancing the performance of optoelectronic devices (Hussain et al., 2020).
Safety And Hazards
Future Directions
Given the diverse biological activities of thieno[2,3-d]pyrimidin-4-amine derivatives, future research in this area may focus on developing new compounds with improved activity and selectivity. Additionally, further studies on the mechanisms of action of these compounds could lead to new therapeutic strategies .
properties
IUPAC Name |
6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-2-11-8-12-13(15-9-16-14(12)18-11)17-10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZMFTVGYVZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride |
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